molecular formula C50H73N13O11 B7886987 H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH

H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH

Cat. No.: B7886987
M. Wt: 1032.2 g/mol
InChI Key: AILVBOHFGXNHCC-ZJUPDSTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH is a synthetic peptide composed of a sequence of amino acids. Each amino acid in this sequence is in the D-configuration, which is less common in nature compared to the L-configuration. This specific sequence of amino acids can be used in various scientific and medical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, in this case, D-phenylalanine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (D-proline) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Repetition: Steps 2 is repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the pure peptide from any side products or impurities.

Chemical Reactions Analysis

Types of Reactions

H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Any disulfide bonds formed during synthesis can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Coupling Reagents: HBTU, DIC, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used in peptide synthesis.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can yield a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.

Scientific Research Applications

H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity or as a drug delivery vehicle.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism by which H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways or metabolic processes. The D-configuration of the amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Phe-OH: can be compared to other synthetic peptides with similar sequences but different configurations or modifications. For example:

    L-configured peptides: These are more common in nature but less stable than D-configured peptides.

    Peptides with different sequences: Modifying the sequence can alter the peptide’s properties and applications.

    Peptides with post-translational modifications: Such as phosphorylation or glycosylation, which can significantly impact their biological activity.

Similar compounds include:

    H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH: The L-configured version of the peptide.

    H-D-Lys-Arg-D-Pro-D-Pro-Gly-D-Phe-D-Ser-D-Pro-Tyr-OH: A similar peptide with a tyrosine residue instead of phenylalanine.

This compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2R)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34+,35-,36+,37-,38-,39-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVBOHFGXNHCC-ZJUPDSTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCCN)N)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CO)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1032.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.